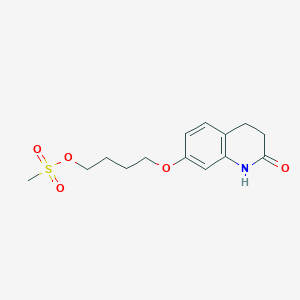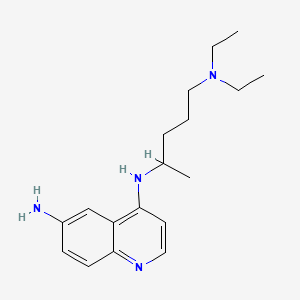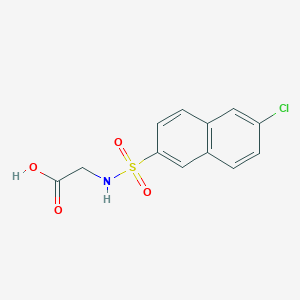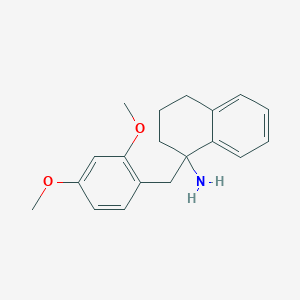
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina es un compuesto de interés en varios campos de investigación científica. Este compuesto se caracteriza por la presencia de un grupo dimetoxi-bencilo unido a una estructura de tetrahidronafalen-1-amina. Las características estructurales únicas de este compuesto lo convierten en un tema valioso para estudios en química orgánica, química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina generalmente implica la reacción de 2,4-dimetoxi-bencilamina con un derivado de naftaleno adecuado. Un método común incluye el uso de calentamiento por microondas para facilitar la reacción, lo que puede reducir significativamente los tiempos de reacción y mejorar los rendimientos . Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como ácido trifluoroacético para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo dimetoxi-bencilo puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como DDQ (2,3-dicloro-5,6-diciano-1,4-benzoquinona) para la oxidación, agentes reductores como borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos carbonílicos, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina implica su interacción con objetivos y vías moleculares específicos. El grupo dimetoxi-bencilo puede mejorar la afinidad de unión del compuesto a ciertos receptores o enzimas, influyendo en la actividad biológica. La estructura de tetrahidronafalen-1-amina puede interactuar con varias vías celulares, lo que potencialmente lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,4-Dimetoxi-bencil)-1,2,4-tiadiazol-5-amina
- N-(bis(2,4-dimetoxi-bencil)carbamotioil)-4-metilbenzamida
Singularidad
N-(2,4-Dimetoxi-bencil)-1,2,3,4-tetrahidronafalen-1-amina es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación dirigida .
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-9-15(18(12-16)22-2)13-19(20)11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13,20H2,1-2H3 |
Clave InChI |
CAAFZZKSEUMHAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC2(CCCC3=CC=CC=C32)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)
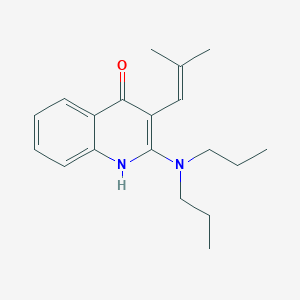


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


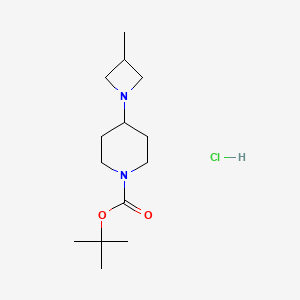
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
